molecular formula C6H5N3O5 B050378 5-Amino-2,4-dinitrophenol CAS No. 116632-20-3

5-Amino-2,4-dinitrophenol

Cat. No. B050378
M. Wt: 199.12 g/mol
InChI Key: PDZDGGBETNBMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,4-dinitrophenol (5-ADNP) is an organic compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in water and other polar solvents. 5-ADNP is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupler of oxidative phosphorylation. Although 5-ADNP has similar properties to DNP, it has been shown to be less toxic and more stable, making it a useful tool for studying cellular metabolism and energy production.

Mechanism Of Action

The mechanism of action of 5-Amino-2,4-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This leads to an increase in cellular respiration and ATP production, which can have a variety of effects on cellular metabolism. 5-Amino-2,4-dinitrophenol has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Amino-2,4-dinitrophenol are complex and varied. It has been shown to increase cellular respiration and ATP production, which can have a variety of effects on cellular metabolism. 5-Amino-2,4-dinitrophenol has also been shown to activate AMPK, which can lead to changes in glucose and lipid metabolism. Additionally, 5-Amino-2,4-dinitrophenol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Amino-2,4-dinitrophenol in lab experiments is its stability and low toxicity compared to DNP. This makes it a useful tool for studying cellular metabolism and energy production without the risk of damaging cells or causing toxicity. However, 5-Amino-2,4-dinitrophenol is still a potent uncoupler of oxidative phosphorylation and must be used with caution in experiments. Additionally, 5-Amino-2,4-dinitrophenol is relatively expensive compared to other uncouplers, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 5-Amino-2,4-dinitrophenol. One area of interest is the role of 5-Amino-2,4-dinitrophenol in the treatment of metabolic disorders such as obesity and diabetes. Additionally, 5-Amino-2,4-dinitrophenol may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the biochemical and physiological effects of 5-Amino-2,4-dinitrophenol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Amino-2,4-dinitrophenol involves the reaction of 2,4-dinitrochlorobenzene with ammonium acetate in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 5-Amino-2,4-dinitrophenol. This synthesis method has been well-established in the literature and is relatively simple to perform.

Scientific Research Applications

5-Amino-2,4-dinitrophenol has been used extensively in scientific research to study cellular metabolism and energy production. It has been shown to uncouple oxidative phosphorylation in mitochondria, leading to an increase in cellular respiration and ATP production. This property has been exploited in studies of obesity, diabetes, and other metabolic disorders.

properties

CAS RN

116632-20-3

Product Name

5-Amino-2,4-dinitrophenol

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

5-amino-2,4-dinitrophenol

InChI

InChI=1S/C6H5N3O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H,7H2

InChI Key

PDZDGGBETNBMPK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N

synonyms

5-AMINO-2,4-DINITRO-PHENOL

Origin of Product

United States

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